Methyl 4-methoxybutanoate

Beschreibung

Contextualization within Organic Chemistry and Ester Systems

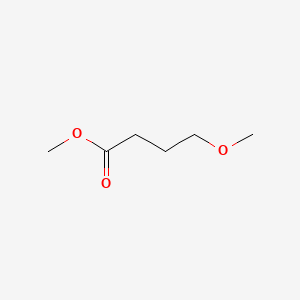

Methyl 4-methoxybutanoate, also known by the synonym methyl 4-methoxybutyrate, is an organic compound classified as a methyl ester. nih.govcymitquimica.com Its structure features a four-carbon butanoate chain with a methoxy (B1213986) group (-OCH3) at the fourth carbon and a methyl ester group (-COOCH3) at the first carbon. This bifunctional nature, containing both an ether and an ester group, makes it an interesting subject within the study of organic chemistry. As an ester, it is a derivative of a carboxylic acid, in this case, 4-methoxybutanoic acid, where the hydroxyl group is replaced by a methoxy group. The presence of the ether linkage influences the molecule's polarity and reactivity compared to simple alkyl butanoates.

Significance in Contemporary Chemical Science

The relevance of this compound in modern chemical science is multifaceted. It serves as a valuable reagent and intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals. Its structure is also utilized in the study of enzymatic hydrolysis, providing insights into the activity of esterases. Furthermore, research has explored its potential in the development of drug delivery systems. In the field of combustion research, methyl butanoate, a closely related compound, is often used as a surrogate for biodiesel, and studies on its oxidation and pyrolysis provide fundamental data for developing models of biofuel combustion. acs.orgrepec.orgnist.gov

Historical Trajectories of Research on Methoxybutanoate Esters

Research into methoxybutanoate esters is part of the broader history of the study of fatty acid methyl esters (FAMEs). Initially, much of the focus was on their synthesis and basic chemical properties. Over time, with the rise of interest in biofuels, research has increasingly focused on the combustion and oxidation properties of methyl esters, including methyl butanoate, as simpler models for the more complex molecules found in biodiesel. acs.orgrepec.orgnist.gov This has led to detailed kinetic modeling studies to understand their behavior under various conditions. repec.org Additionally, the unique functionalities of substituted methoxybutanoate esters, such as methyl 4-methoxyacetoacetate, have been explored for their utility in multicomponent reactions like the Biginelli cyclocondensation. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDGWXQBVWAMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337383 | |

| Record name | Methyl 4-methoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29006-01-7 | |

| Record name | Butanoic acid, 4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29006-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for Methyl 4 Methoxybutanoate

Esterification Pathways and Optimization Studies

The formation of the ester functional group is a cornerstone of organic chemistry, and for Methyl 4-methoxybutanoate, this is most commonly achieved through the reaction of 4-methoxybutanoic acid with methanol (B129727). vulcanchem.com Optimization of this process focuses on maximizing yield and reaction rate by carefully selecting catalysts and conditions.

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. vulcanchem.comorganic-chemistry.org This classic reaction involves heating 4-methoxybutanoic acid with methanol in the presence of a strong acid catalyst. vulcanchem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant (methanol) is typically used, often serving as the solvent itself. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation regenerates the acid catalyst and provides the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com Concentrated sulfuric acid is particularly effective as it serves a dual role: it acts as the catalyst to accelerate the reaction and as a dehydrating agent to remove the water formed, thereby shifting the equilibrium to favor the product and increase the yield. scienceready.com.au The reaction typically requires heating under reflux to achieve a reasonable rate and drive the reaction to completion. evitachem.comscienceready.com.au

Table 1: Conditions for Acid-Catalyzed Esterification This table is a generalized representation based on typical Fischer esterification conditions.

| Parameter | Condition | Purpose | Citation |

| Reactants | 4-methoxybutanoic acid, Methanol | Formation of ester | vulcanchem.com |

| Catalyst | Conc. H₂SO₄, p-TsOH | Increases reaction rate | organic-chemistry.orgscienceready.com.au |

| Solvent | Excess Methanol | Drives equilibrium, Solubilizes reactants | masterorganicchemistry.com |

| Temperature | Reflux | Overcomes activation energy, Increases rate | evitachem.comscienceready.com.au |

| Byproduct Removal | H₂SO₄ (Dehydrating Agent) | Shifts equilibrium to increase yield | scienceready.com.au |

In a related synthesis of butanoic acid derivatives, a carboxylic acid was refluxed with an alcohol and concentrated sulfuric acid as a catalyst for 4 hours to achieve the corresponding ester. mdpi.com

While traditional esterification often uses an excess of a reactant as a solvent, there is growing interest in developing solvent-free conditions to create more environmentally friendly and efficient processes. nih.gov For ester synthesis, methods like the Steglich esterification, which uses coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be adapted to minimize solvent use. rsc.org These reactions proceed through a different mechanism, avoiding the production of water and often occurring under milder conditions. organic-chemistry.org

Research into the valorization of glycerol (B35011) has demonstrated that its reaction with trimethyl orthoformate (TMOF) can be optimized under various conditions, including different temperatures and the absence or presence of catalysts, to yield specific products. nih.gov Although not directly synthesizing this compound, these studies on related orthoester reactions highlight the feasibility of solvent-free approaches. For instance, the reaction of trimethylorthoesters with sulfonamides has been successfully performed under solvent-free conditions at elevated temperatures (80-180 °C) to yield N-sulfonylimidates. nih.gov Such principles could be applied to the synthesis of this compound, potentially by reacting 4-methoxybutanoic acid with an appropriate methylating agent under solventless conditions.

Precursor Chemistry and Convergent Synthesis Approaches

Beyond direct esterification, this compound can be synthesized by constructing the molecule from various precursors, either by modifying a butanoic acid derivative or by functionalizing a butyl chain.

Alternative synthetic strategies often begin with a more readily available butanoic acid derivative. One such approach involves the catalytic hydrogenation of precursors like methyl 4-oxobutyrate or methyl 4,4-dimethoxybutyrate. google.com Methyl 4,4-dimethoxybutyrate, itself a derivative of butanoic acid, can be produced from the reaction of acrolein, carbon monoxide, and methanol. google.com Subsequent hydrogenation of these intermediates can lead to the formation of methyl 4-hydroxybutyrate, which could then be methylated at the hydroxyl group to yield the target compound. google.com

Another example is the valorization of polyhydroxybutyrate (B1163853) (PHB), a bio-based polymer. A three-step process has been developed to synthesize methyl 3-methoxybutyrate, a constitutional isomer of the target compound. This process involves:

Thermolytic distillation of PHB to produce crotonic acid.

Esterification of crotonic acid to yield methyl crotonate.

Oxa-Michael addition of methanol to the methyl crotonate. researchgate.net

This pathway demonstrates the conversion of a biopolymer-derived butanoic acid derivative into a methoxy-substituted methyl ester, a strategy that could be adapted for the 4-methoxy isomer.

This approach involves starting with a four-carbon chain that already possesses a functional group that can be converted into the required methoxy (B1213986) and methyl ester groups. A highly relevant example is the synthesis of methyl 4-methoxyacetoacetate from methyl 4-chloroacetoacetate. google.comgoogle.com In this reaction, the chloro group at the C4 position is displaced by a methoxy group from methanol. The reaction is catalyzed by a strong base like sodium methoxide, which can be generated in situ from sodium hydride and methanol. google.comgoogle.com

Table 2: Synthesis of Methyl 4-methoxyacetoacetate from a Functionalized Butyl Chain

| Starting Material | Reagents | Solvent | Key Transformation | Citation |

| Methyl 4-chloroacetoacetate | Methanol, Sodium Hydride (NaH) | Toluene or Tetrahydrofuran | Nucleophilic substitution of chloride by methoxide | google.comgoogle.com |

This nucleophilic substitution strategy is a powerful tool for introducing the methoxy group onto a pre-existing functionalized butyl chain. Another documented synthesis involves reacting 2-bromoethyl methyl ether with the enolate of N-(diphenylmethylene)glycine ethyl ester. This introduces a methoxyethyl group, which after further transformations, could form the basis of the 4-methoxybutanoate structure.

Industrial Production Considerations and Scalability Assessments for this compound

For the large-scale production of this compound, the most straightforward and industrially viable method remains the Fischer esterification of 4-methoxybutanoic acid with methanol. vulcanchem.com The scalability of this process is well-established for ester synthesis in general. Key factors for industrial production include process optimization to maximize throughput and yield while minimizing costs and waste. This involves careful selection of catalysts, efficient water removal, and purification of the final product. scienceready.com.au

A patented process for producing related C4 esters like methyl 4-oxobutyrate and methyl 4,4-dimethoxybutyrate operates at high pressures (1350 to 3500 psi) and elevated temperatures (90°C to 135°C), utilizing a palladium-based catalyst system. google.com This demonstrates that syntheses involving butanoate precursors can be adapted for industrial-scale operations where high-pressure reactors are available.

Furthermore, studies on the scalable processing of bio-based materials like polyhydroxyalkanoates (PHA) provide valuable insights. Research has shown that PHA can be extracted and purified from bacterial biomass with high efficiency and that the resulting polymer can be chemically converted to value-added molecules. researchgate.netacs.org The development of scalable extraction and reaction protocols, including testing in multi-liter filtration cells, demonstrates a clear pathway from laboratory-scale synthesis to larger production volumes. acs.org These principles of scalable processing and purification are directly applicable to the industrial manufacturing of chemicals like this compound, regardless of the specific synthetic route chosen. Companies in the chemical sector offer this compound for both laboratory research and industrial production, indicating that scalable synthesis methods are in place. lookchem.com

Reaction Mechanisms and Mechanistic Elucidation of Methyl 4 Methoxybutanoate Transformations

Hydrolytic Cleavage Pathways and Kinetic Analyses of Methyl 4-methoxybutanoate

Hydrolysis, or splitting with water, represents a fundamental degradation pathway for esters. For this compound, this can be initiated by acid catalysis or mediated by enzymes, each following distinct mechanistic routes.

The acid-catalyzed hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orglibretexts.org For this compound, this reaction produces 4-methoxybutanoic acid and methanol (B129727). vulcanchem.com The process is typically performed by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through several key steps: libretexts.orgchemguide.co.ukyoutube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate. semanticscholar.org

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group, converting it into a better leaving group (an alcohol). libretexts.org

Leaving Group Removal : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule (methanol). libretexts.org

Deprotonation : The protonated carboxylic acid then transfers a proton back to a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product, 4-methoxybutanoic acid. chemguide.co.uk

This entire process is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemguide.co.uk Kinetic studies of similar esters show that the hydrolysis typically follows pseudo-first-order kinetics. science.gov In addition to the ester hydrolysis, the methoxy (B1213986) group on the resulting 4-methoxybutanoic acid can also undergo cleavage under harsh acidic conditions. vulcanchem.com

Enzymatic hydrolysis offers a green alternative to chemical catalysis, operating under milder conditions. monash.edu Lipases and esterases are the primary enzymes used for cleaving ester bonds. semanticscholar.orgscience.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent in the searched literature, extensive research on analogous esters provides insight into potential pathways.

The enzymatic hydrolysis of fatty acid methyl esters (FAMEs) and other simple esters is well-documented. monash.eduscience.gov Enzymes like lipase (B570770) B from Candida antarctica (CALB) and Lecitase™ Ultra have been successfully used in the hydrolysis and synthesis of various esters, including methyl butanoate. mdpi.comrsc.org The mechanism of these serine hydrolases typically involves a catalytic triad (B1167595) in the enzyme's active site. semanticscholar.org This process involves the nucleophilic attack by a serine residue on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alcohol and form an acyl-enzyme intermediate. semanticscholar.org This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. semanticscholar.org

Kinetic resolution of racemic esters through enantioselective hydrolysis is a common application of this technology. mdpi.com For instance, the enantioselectivity of Lecitase™ Ultra was found to increase with the acyl chain length of the ester being hydrolyzed. mdpi.com It is plausible that enzymes like lipases could effectively catalyze the hydrolysis of this compound to 4-methoxybutanoic acid and methanol. The reaction kinetics would be influenced by factors such as pH, temperature, and the specific enzyme used. semanticscholar.org

Oxidative Degradation and Combustion Mechanisms of this compound

The behavior of this compound under oxidative and high-temperature conditions is critical for understanding its role as a potential biofuel component. This involves radical-mediated reactions, thermal breakdown, and combustion characteristics.

In atmospheric and combustion environments, the degradation of this compound is often initiated by radical attack. The hydroxyl (OH) radical is a key oxidant in the atmosphere, and its reaction with esters primarily proceeds via hydrogen atom abstraction. researchgate.netacs.orgacs.org Theoretical studies on methyl butanoate (MB), a close analog, provide a framework for understanding these pathways. researchgate.netresearchgate.net

For MB, H-atom abstraction can occur at four different sites: the α, β, and γ carbons of the butyryl chain, and the methoxy methyl group. researchgate.net The resulting radicals can then undergo further reactions. researchgate.net

Abstraction Sites and Reactivity : Branching ratio analyses for similar esters like methyl propanoate show that abstraction of secondary hydrogen atoms (like those at the β and γ positions in this compound) tends to dominate at lower temperatures. researchgate.net The contribution from abstraction at the methyl groups increases with temperature. researchgate.net Studies on methyl butanoate with H, OH, and CH₃ radicals show that bimolecular hydrogen abstraction reactions have relatively low energy barriers, making them dominant initiation routes in radical-rich environments. researchgate.net For the reaction between H atoms and MB, the average reaction barrier is approximately 7.3 kcal/mol. researchgate.net

Kinetic Data : The rate constants for these abstraction reactions are highly temperature-dependent. acs.orgresearchgate.net For example, kinetic studies on the reaction of methyl-2-methyl butanoate with OH radicals yielded a rate coefficient of (4.27 ± 1.20) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org It is expected that the rate constant for this compound would be of a similar magnitude. The presence of the ether oxygen in this compound would likely influence the reactivity of the adjacent methylene (B1212753) (Cγ) hydrogens.

Table 1: H-Abstraction Barrier Heights for Methyl Butanoate with Various Radicals Data extrapolated from a study on methyl butanoate as an analog for this compound.

| Abstraction Site | Radical | Barrier Height (kcal/mol) | Reference |

| γ-carbon | H | 8.3 | researchgate.net |

| γ-carbon | OH | 5 | researchgate.net |

| γ-carbon | CH₃ | 17 | researchgate.net |

| β-carbon | H | 6.5 | researchgate.net |

This interactive table summarizes the activation energy barriers for hydrogen abstraction from different positions on the methyl butanoate molecule by common radicals found in combustion environments.

Thermal decomposition (pyrolysis) is the breakdown of a compound at high temperatures in the absence of an oxidant. Studies on methyl butanoate (MB) using single-pulse shock tubes provide significant insight into the expected behavior of this compound. eventact.comrsc.orgresearchgate.net

Decomposition of MB is observed to begin around 800 K. nih.gov The primary decomposition pathways include: rsc.orgresearchgate.net

Intramolecular Hydrogen Transfer : This is considered a dominant pathway with lower energy barriers than bond fission. researchgate.net A key reaction is a four-center elimination of methanol to produce a ketene. eventact.comnih.gov

C-C and C-O Bond Fission : Homolytic cleavage of carbon-carbon and carbon-oxygen bonds occurs at higher temperatures. rsc.org

The major products identified from MB pyrolysis are methane (B114726) (CH₄), ethylene (B1197577) (C₂H₄), and acetylene (B1199291) (C₂H₂). eventact.comresearchgate.net Minor products include ethane (B1197151) (C₂H₆), propylene (B89431) (C₃H₆), 1,3-butadiene (B125203) (C₄H₆), and methyl acrylate. researchgate.net At 1300 K, the pyrolysis of MB yields a complex mixture that includes butenylketene, methanol, methyl radicals, formaldehyde, carbon monoxide, and various small hydrocarbons. nih.gov Theoretical studies identified thirteen distinct pathways leading to small molecules like CH₃, C₂H₃, CO, CO₂, and H₂CO. researchgate.netrsc.org

Table 2: Experimental Arrhenius Parameters for Methyl Butanoate Thermal Decomposition Data from a study on methyl butanoate as an analog for this compound.

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Reference |

| Overall Decomposition | (3.08 ± 1.11) × 10¹² s⁻¹ | 53.6 ± 4.7 | 1229–1427 | researchgate.net |

| Ethylene Formation | (7.92 ± 2.72) × 10⁹ s⁻¹ | 47.6 ± 4.5 | 1229–1427 | researchgate.net |

Soot, primarily composed of carbonaceous particulate matter, is a significant pollutant from combustion processes. osti.gov The molecular structure of a fuel greatly influences its tendency to form soot. Oxygenated fuels, such as esters, are known to reduce soot emissions compared to conventional hydrocarbons. osti.govwpmucdn.com

Studies on methyl butanoate (MB), a representative ester, support this trend. Microgravity experiments on the combustion of sub-millimeter sized MB droplets in atmospheric pressure air showed that burning occurred to completion without any soot formation. ucl.ac.uk When compared to n-heptane, a non-oxygenated hydrocarbon, MB showed very similar burning characteristics but a clear lack of sooting behavior. ucl.ac.uk

The reduction in soot is often attributed to several factors. The presence of oxygen within the fuel molecule can promote more complete combustion and inhibit the formation of aromatic precursors to soot. Molecular dynamics simulations involving various oxygenated additives, including methyl butanoate, have been used to evaluate their effectiveness in mitigating the formation of soot precursors. osti.gov While unsaturated bonds in a fuel molecule can enhance soot formation, the saturated structure of this compound, combined with its two oxygen atoms, suggests it would have a low propensity for sooting.

Retro-Aldol and Related Fragmentation Processes Involving Methoxybutanoate Intermediates

The conversion of biomass, particularly carbohydrates, into valuable chemicals often involves complex reaction networks that include isomerizations and carbon-carbon bond cleavage reactions. Among these, the retro-aldol reaction is a key process for breaking down larger sugar molecules into smaller, more versatile intermediates.

Catalytic Retro-Aldol Cleavage in Biomass Conversion

The catalytic conversion of sugars derived from biomass is a cornerstone of modern biorefinery efforts. A critical step in the valorization of these sugars is their fragmentation into smaller molecules via a retro-aldol reaction, which is the reverse of an aldol (B89426) condensation. This process is particularly relevant in the conversion of hexose (B10828440) (C6) and pentose (B10789219) (C5) sugars.

The reaction mechanism typically begins with the isomerization of an aldose sugar to its corresponding ketose form, a reaction often catalyzed by Lewis acids such as tin-containing zeolites (e.g., Sn-Beta, Sn-USY). google.comresearchgate.net Once the ketose is formed, it can undergo a retro-aldol cleavage of the C-C bond. For instance, fructose (B13574) (a C6 ketose) can be cleaved into two three-carbon (triose) molecules, such as dihydroxyacetone (DHA) and glyceraldehyde. Pentoses, on the other hand, are cleaved into a triose and a two-carbon (C2) molecule, glycolaldehyde (B1209225). google.com

In some pathways, the retro-aldol cleavage of aldoses can occur asymmetrically, yielding a four-carbon (tetrose) sugar and a C2 fragment like glycolaldehyde. researchgate.net This tetrose intermediate is a direct precursor to the formation of methoxybutanoate derivatives. The efficiency and pathway of this fragmentation are highly dependent on the catalyst and reaction conditions. Tin-functionalized zeolites have demonstrated high catalytic activity in these retro-aldol cleavages. google.com The reversibility of this reaction also allows for the construction of C4 and C6 sugars from C2 fragments, showcasing a complex and dynamic reaction environment. google.com

Intermediate and Side-Product Formation during Conversion of Sugars

During the catalytic conversion of sugars in the presence of methanol, this compound derivatives can be formed as intermediates or side-products. Specifically, methyl 2-hydroxy-4-methoxybutanoate (also referred to as 4-methoxy, 2-hydroxy methyl butanoate or MMHB) has been identified in several studies. google.comresearchgate.net

This C4-derived product often appears alongside other compounds like methyl lactate (B86563) and methyl vinyl glycolate (B3277807) when converting sugars over tin-functionalized zeolite catalysts. google.com The formation of methyl 2-hydroxy-4-methoxybutanoate is particularly noted during the conversion of C2 sugars like glycolaldehyde or when processing pentose sugars. google.com In these cases, the reaction pathway involves the self-coupling of glycolaldehyde (a C2 molecule) to form a tetrose sugar, which then evolves through a series of transformations to yield products including methyl 2-hydroxy-4-methoxybutanoate. google.comresearchgate.net

The following table summarizes findings from studies where methyl 2-hydroxy-4-methoxybutanoate was observed as a product.

| Starting Material | Catalyst | Temperature (°C) | Main Products | Methyl 2-hydroxy-4-methoxybutanoate Formation | Reference |

| Glycolaldehyde | Sn-Beta | 160 | Methyl vinylglycolate, Methyl lactate | Formed as a minor product | |

| Glucose, Mannose, Xylose, Arabinose | [K]Sn-USY | 150 | Methyl lactate, Methyl vinyl glycolate, Methyl glycolate | Detected as a C4 sugar-derived side-product | google.com |

| Glucose, Mannose, Xylose, Arabinose | [K]Sn-β | 150 | Methyl lactate, Methyl vinyl glycolate | Detected as a C4 sugar-derived side-product | google.com |

| Hexoses (Glucose, Mannose) | [K]Sn-USY | 120-150 | Methyl fructoside, Methyl lactate | Formed from the tetrose resulting from asymmetric retro-aldol cleavage | researchgate.net |

Other Significant Transformations, including Perfluorination of this compound

Beyond biomass conversion pathways, this compound can undergo other significant chemical transformations, such as perfluorination. Aerosol direct fluorination is a technique used for the synthesis of perfluorinated compounds from their hydrocarbon analogues.

Research has demonstrated that the aerosol direct fluorination of this compound leads to the synthesis of perfluorinated derivatives. This process was carried out in a specifically constructed aerosol direct fluorination reactor operating on a 40 mmole per hour scale. The primary products of this reaction are F-methyl F-4-methoxybutanoate and F-4-methoxybutanoyl fluoride .

The perfluorinated derivatives obtained from this reaction can be further processed. For example, basic hydrolysis of these products yields sodium F-4-methoxybutanoate, which can then be pyrolyzed to produce F-3-methoxy-1-propene.

The table below outlines the products derived from the perfluorination of this compound.

| Starting Material | Reaction Type | Products | Further Processing | Reference |

| This compound | Aerosol Direct Fluorination | F-methyl F-4-methoxybutanoate, F-4-methoxybutanoyl fluoride | Basic hydrolysis yields sodium F-4-methoxybutanoate |

Computational and Theoretical Investigations of Methyl 4 Methoxybutanoate

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the molecular properties of a compound like methyl 4-methoxybutanoate from first principles.

Ab Initio and DFT Calculations for Molecular Properties of this compound

Ab initio and Density Functional Theory (DFT) are powerful computational tools for predicting the molecular properties of organic compounds. For this compound, these methods can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. While specific studies on this molecule are scarce, DFT calculations are routinely used to investigate similar esters and ethers. acs.org

Hypothetical Molecular Properties of this compound from DFT Calculations

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.8 - 2.5 |

| HOMO Energy (eV) | -10.5 to -9.5 |

| LUMO Energy (eV) | 1.5 to 2.5 |

| HOMO-LUMO Gap (eV) | 11.0 to 12.0 |

Note: These values are illustrative and based on typical results for similar ester molecules.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape. A systematic conformational study of ω-methoxy methyl esters, including the n=3 case which corresponds to this compound, has been performed using quantum mechanical calculations at the MP2 level. chemsrc.comsigmaaldrich.com Such an analysis involves systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to identify stable conformers and the transition states that connect them.

The resulting energy landscape would reveal the relative stabilities of different conformers, which are determined by a balance of steric and electronic effects. For this compound, key rotations would be around the C-C and C-O bonds of the butoxy chain. The interactions between the methoxy (B1213986) and ester groups would play a crucial role in determining the most stable conformations. An illustrative table of relative conformational energies is provided below.

Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.5 - 1.5 |

| Eclipsed (Transition State) | 0° | 3.0 - 5.0 |

Note: These values are representative and intended to illustrate the expected energy differences between conformers.

Reaction Kinetics and Dynamics Modeling of this compound Transformations

The study of reaction kinetics and dynamics through computational modeling provides a molecular-level understanding of the transformations that this compound can undergo, such as pyrolysis or oxidation. nih.govrsc.org

Transition State Theory and RRKM Calculations

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. In the context of this compound, TST could be used to study, for example, its unimolecular decomposition. This would involve locating the transition state structure for a specific reaction pathway on the potential energy surface and calculating its energy and vibrational frequencies.

For unimolecular reactions, especially at lower pressures, the reaction rate can be pressure-dependent. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to account for this pressure dependence by considering the microcanonical rate constants for molecules with different amounts of internal energy. researchgate.netrsc.org While specific RRKM calculations for this compound are not available, studies on the pyrolysis of other esters, like isopropyl acetate (B1210297), have utilized these methods to determine pressure-dependent rate constants. nih.gov

Illustrative RRKM Calculated Rate Constants for a Hypothetical Decomposition of this compound

| Temperature (K) | Pressure (atm) | Rate Constant (s⁻¹) |

| 800 | 1 | 1.2 x 10⁻³ |

| 1000 | 1 | 5.8 x 10⁻¹ |

| 1200 | 1 | 3.4 x 10¹ |

| 1000 | 0.1 | 4.5 x 10⁻¹ |

Note: This data is hypothetical and serves to illustrate the output of RRKM calculations.

Master Equation Analysis of Reaction Pathways

For complex reaction systems with multiple wells and multiple channels on the potential energy surface, a master equation analysis is often necessary. researchgate.netucr.edu This approach models the time evolution of the population of molecules at different energy levels and their transitions between different chemical species.

In the case of this compound transformations, a master equation analysis would provide a comprehensive picture of the branching ratios between different reaction pathways as a function of temperature and pressure. polyu.edu.hk For instance, in the pyrolysis of an ester, there can be competing pathways such as elimination reactions, bond fissions, and rearrangements. A master equation model, informed by quantum chemical calculations of the potential energy surface, can predict the dominant products under different conditions.

Chemical Mechanism Development and Reduction for Complex Systems

The development of a detailed chemical kinetic mechanism is essential for accurately simulating the behavior of a compound like this compound in complex environments such as combustion or atmospheric chemistry. Such a mechanism consists of a large set of elementary reactions with their corresponding rate constants.

For this compound, a comprehensive mechanism would include initiation reactions, propagation steps involving radical intermediates, and termination reactions. Given the presence of both an ether and an ester functional group, the reaction mechanism would be intricate, involving H-abstraction from multiple sites and subsequent decomposition of the resulting radicals. researchgate.net

Due to the computational expense of using large, detailed mechanisms in simulations, mechanism reduction techniques are often employed. These methods aim to reduce the number of species and reactions in the mechanism while retaining the essential kinetic behavior. Techniques such as sensitivity analysis and directed relation graph (DRG) methods can be used to identify the most important reactions and species, thereby creating a smaller, more computationally tractable model. While no specific chemical mechanism for this compound is currently available in the literature, the principles of its development and reduction would follow established protocols used for other fuel components and organic molecules. researchgate.net

Detailed Kinetic Mechanism Assembly for Methyl Butanoate

The development of a comprehensive and detailed chemical kinetic mechanism is fundamental to accurately simulating the combustion of a fuel. For methyl butanoate (MB), researchers have assembled such mechanisms by combining theoretical calculations with existing kinetic models.

One approach involved the use of ab initio calculations to compute the pathways for fuel decomposition, isomerization, and propagation. nih.govacs.org Specifically, thirteen of these reaction pathways were determined using these first-principles methods. nih.gov The rate constants for critical reactions in the formation of carbon dioxide, such as CH₃OCO = CH₃ + CO₂ and CH₃OCO = CH₃O + CO, were calculated at high levels of theory and incorporated into the mechanism. nih.govacs.org These calculations utilized the G3B3 potential energy surface with the B3LYP/6-31G(d) gradient for geometries, and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory was applied to determine the rate constants, with corrections for tunneling and other effects. nih.govacs.org

This newly developed ab initio sub-model was then integrated with a previously established kinetic mechanism by Fisher et al. nih.govacs.org A significant addition was a newly identified six-centered unimolecular elimination reaction that results in ethylene (B1197577) and methyl acetate. nih.govacs.org This necessitated the inclusion of a decomposition model for methyl acetate as well. nih.govacs.org The resulting comprehensive mechanism was validated against experimental data from shock tube reactors, showing good agreement for CO₂ formation during pyrolysis and autoignition delay times. nih.gov

Other studies have also focused on developing detailed kinetic models for oxygenated fuels like methyl butanoate. dtic.milllnl.gov These efforts extended bond additivity methods and rules for estimating kinetic parameters, which were originally developed for hydrocarbon combustion. dtic.milllnl.gov A kinetic reaction mechanism was also developed for a series of four C5 esters, including methyl butanoate, by extending and homogenizing submechanisms from previous work to ensure the final model was self-consistent. univ-orleans.fr

The following table summarizes key reaction pathways and their role in the detailed kinetic mechanism of methyl butanoate.

| Reaction Type | Description | Significance | Reference |

| Unimolecular Decomposition | Initial breakdown of the fuel molecule. | Key initiating steps in combustion. | nih.govacs.org |

| Isomerization | Rearrangement of atoms within a radical. | Important in low-temperature oxidation chemistry. | nih.gov |

| H-Abstraction | Removal of a hydrogen atom by radicals like O, H, OH. | Primary pathways for fuel consumption. | dtic.mil |

| β-Scission | Breaking of a C-C bond beta to the radical site. | A major route for forming smaller molecules. | univ-orleans.fr |

| Unimolecular Elimination | A single molecule splits into two smaller molecules (e.g., MB -> Ethylene + Methyl Acetate). | A specific, important decomposition pathway. | nih.govacs.org |

Skeletal and Reduced Mechanism Generation for Autoignition

Detailed kinetic mechanisms, while comprehensive, are often too computationally expensive for practical combustion simulations, such as in computational fluid dynamics (CFD). Therefore, generating smaller, yet accurate, skeletal and reduced mechanisms is a critical step.

A systematic approach was used to reduce a detailed methyl butanoate autoignition mechanism that initially consisted of 275 species and 1545 elementary reactions. acs.orgfigshare.com The process involved several steps:

Skeletal Mechanism Generation : Four different graph-based reduction methods, such as the Directed Relation Graph (DRG) and Directed Relation Graph with Error Propagation (DRGEP), were compared to obtain an initial skeletal mechanism. acs.orgpku.edu.cn The DRGEP method, which considers indirect coupling between species, was used to achieve a skeletal mechanism of 79 species and 399 reactions. acs.org Another study proposed a 96-species skeletal mechanism for MB combustion based on DRG methods. pku.edu.cn

Reaction Elimination : The Computational Singular Perturbation (CSP) method was then employed to eliminate 123 unimportant reactions, resulting in a final skeletal mechanism of 79 species and 276 elementary reactions. acs.orgfigshare.com

Reduced Mechanism Generation : Finally, a CSP-based time-scale analysis identified 26 global quasi-steady-state (QSS) species. acs.orgfigshare.com The elimination of these species led to a reduced mechanism with just 53 species. acs.orgfigshare.com

These generated skeletal (79 species) and reduced (53 species) mechanisms were validated against the original detailed mechanism. The results demonstrated good agreement in predicting ignition delay times and species concentration distributions over a wide range of conditions. acs.orgfigshare.com

The table below outlines the progression of mechanism reduction for methyl butanoate autoignition.

| Mechanism Type | Number of Species | Number of Reactions | Reduction Method(s) | Reference |

| Detailed | 275 | 1545 | N/A (Starting Point) | acs.orgfigshare.com |

| Initial Skeletal | 79 | 399 | Graph-based (DRGEP) | acs.org |

| Final Skeletal | 79 | 276 | Computational Singular Perturbation (CSP) | acs.orgfigshare.com |

| Reduced | 53 | N/A | CSP and QSS Assumption | acs.orgfigshare.com |

| Proposed Skeletal | 96 | N/A | Directed Relation Graph (DRG) | pku.edu.cn |

**5.4. Molecular Simulation Approaches, including Adsorption on Catalyst Surfaces (e.g., Methyl butanoate on MoS₂) **

Molecular simulations, particularly Density Functional Theory (DFT), provide atomic-level insights into the interactions between molecules and catalyst surfaces. This is crucial for understanding hydrodeoxygenation (HDO) processes, where oxygen is removed from biofuels. researchgate.netmatec-conferences.org

Studies have investigated the adsorption of methyl butanoate on molybdenum disulfide (MoS₂), a common hydrotreating catalyst. researchgate.netmatec-conferences.org Using DFT for geometry optimization and adsorption energy calculations, researchers determined the most stable bonding configuration. researchgate.netmatec-conferences.org It was found that methyl butanoate preferentially adsorbs on top of a Molybdenum (Mo) atom on the Mo-edge of the MoS₂ surface. researchgate.netmatec-conferences.org In contrast, when interacting with the S-edge, the methyl butanoate molecule moves away from the surface, indicating no bond formation. matec-conferences.org The adsorption energy on the preferred "top Mo site" was calculated to be approximately -2.79 eV. matec-conferences.orgnih.gov

Further investigations explored the effect of adding nickel (Ni) as a promoter to the MoS₂ catalyst. nih.govresearchgate.net The presence of Ni was found to alter the surface charge distribution upon interaction with methyl butanoate, leading to stronger attractive forces and a more stable adsorption. nih.govresearchgate.net The most stable configuration was found on a Mo-edge surface containing two Ni atoms, which increased the adsorption energy to -2.96 eV. nih.govresearchgate.net These studies also used computational methods to calculate the activation energies for the cleavage of the three different C-O bonds in methyl butanoate, showing that the presence of Ni can promote this crucial deoxygenation step. nih.gov

The following table summarizes the findings from DFT studies on the adsorption of methyl butanoate on catalyst surfaces.

| Catalyst Surface | Adsorption Site | Adsorption Energy (eV) | Key Finding | Reference |

| MoS₂ | Top of Mo atom (Mo-edge) | -2.79 | This is the most stable adsorption site on the unpromoted catalyst. | matec-conferences.orgnih.gov |

| Ni-promoted MoS₂ | Top of Mo atom (Mo-edge with 2 Ni atoms) | -2.96 | The Ni promoter enhances the adsorption stability. | nih.govresearchgate.net |

| MoS₂ | S-edge | N/A (No bonding) | Methyl butanoate does not form a stable bond with the sulfur edge. | matec-conferences.org |

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 4 Methoxybutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of methyl 4-methoxybutanoate. weebly.com Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule. emerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in its structure. The typical chemical shifts (δ) observed in a solvent like deuterated chloroform (B151607) (CDCl₃) are:

A singlet for the methyl ester protons (-COOCH₃) appears around 3.6-4.0 ppm. brainly.com

A singlet for the methoxy (B1213986) group protons (-OCH₃) is also observed. spectrabase.com

The methylene (B1212753) protons adjacent to the ester group (-CH₂COOCH₃) and the ether linkage (-OCH₂-) will show characteristic multiplets. brainly.comspectrabase.com

The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structural assignment. docbrown.info Spin-spin coupling patterns, governed by the n+1 rule, reveal the number of adjacent protons, further solidifying the structural elucidation. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key chemical shifts include:

The carbonyl carbon of the ester group, which is typically found in the downfield region of the spectrum around 170 ppm.

The carbons of the methoxy and methyl ester groups will have distinct signals. ymdb.ca

The methylene carbons in the backbone will also show separate resonances. ymdb.ca

In mechanistic studies, NMR can be used to follow the progress of reactions involving this compound, identifying intermediates and final products to understand reaction pathways. For instance, in situ ¹³C NMR has been used to investigate reaction mechanisms and identify rate-determining steps in cascade reactions. lookchem.com

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Typical Chemical Shift (ppm) | Multiplicity |

| -COOCH₃ | ¹H | ~3.6-4.0 | Singlet |

| -OC H₃ | ¹H | ~3.3 | Singlet |

| -C H₂COO- | ¹H | ~2.4 | Triplet |

| -CH₂C H₂CH₂- | ¹H | ~1.9 | Quintet |

| -OCH₂C H₂- | ¹H | ~3.4 | Triplet |

| C =O | ¹³C | ~174 | - |

| -COOC H₃ | ¹³C | ~51 | - |

| -OC H₃ | ¹³C | ~58 | - |

| -C H₂COO- | ¹³C | ~30 | - |

| -CH₂C H₂CH₂- | ¹³C | ~24 | - |

| -OC H₂- | ¹³C | ~71 | - |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Probing

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in probing reaction mechanisms. nih.govuni.lu When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. nih.gov

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (132.16 g/mol ). nih.gov The fragmentation pattern is characteristic of esters and ethers. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyl group. The presence of the ether linkage introduces additional fragmentation possibilities. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org For instance, in the mass spectrum of a similar compound, pentan-3-one, the base peak is at m/z = 57. libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragment Structure |

| 132 | Molecular Ion | [CH₃O(CH₂)₃COOCH₃]⁺ |

| 101 | [M - OCH₃]⁺ | [CH₃O(CH₂)₃CO]⁺ |

| 73 | [M - COOCH₃]⁺ | [CH₃O(CH₂)₃]⁺ |

| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ | [CH₂OCH₃]⁺ |

Note: This table represents potential fragmentation patterns. The actual mass spectrum may show additional peaks due to rearrangements and other fragmentation processes.

Infrared (IR) Spectroscopy for Functional Group Transformations and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound. researchgate.net The IR spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key IR absorption bands for this compound include:

A strong, sharp peak for the ester carbonyl (C=O) stretch, typically appearing in the range of 1730-1750 cm⁻¹.

C-O stretching vibrations for the ester and ether linkages will be present in the fingerprint region (approximately 1000-1300 cm⁻¹).

C-H stretching vibrations for the methyl and methylene groups are observed around 2800-3000 cm⁻¹.

IR spectroscopy is particularly useful for monitoring reactions where there is a change in functional groups. For example, if this compound is hydrolyzed to 4-methoxybutanoic acid, the disappearance of the ester carbonyl peak and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid carbonyl peak (around 1700-1725 cm⁻¹) can be monitored to follow the reaction's progress. youtube.com This makes in-situ IR spectroscopy a valuable tool for real-time reaction analysis. researchgate.net

Interactive Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1730-1750 |

| C-H (sp³) | Stretch | 2800-3000 |

| C-O (Ester) | Stretch | 1150-1250 |

| C-O (Ether) | Stretch | 1050-1150 |

Gas Chromatography (GC) Coupled Techniques for Mixture Analysis and Kinetic Studies

Gas Chromatography (GC) is a powerful separation technique that, when coupled with other detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for the analysis of mixtures containing this compound and for conducting kinetic studies. ncsu.edu

In GC, the components of a volatile mixture are separated based on their boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. nih.gov For this compound, a Kovats retention index of 934.5 on a semi-standard non-polar column has been reported. nih.gov

GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for analyzing complex reaction mixtures. rsc.org This technique can be used to identify and quantify the products of a reaction, providing valuable data for kinetic studies. By analyzing the concentration of reactants and products at different time intervals, the rate of the reaction and its kinetic parameters can be determined. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for very complex mixtures. sci-hub.seresearchgate.net

Derivatives, Analogues, and Structure Activity Relationships of Methyl 4 Methoxybutanoate

Synthesis and Characterization of Functionalized Methoxybutanoate Derivatives

The synthesis of functionalized methoxybutanoate derivatives involves a range of chemical transformations that target the ester, the methoxy (B1213986) group, or the butanoate backbone. These modifications yield compounds with tailored properties, which are then rigorously characterized to confirm their structure and purity.

A plausible synthetic route for methyl 2-hydroxy-4-methoxybutanoate begins with a 2,4-dihydroxybutanoic acid precursor. vulcanchem.com Selective methylation at the C4 hydroxyl group can be achieved using methyl halides like methyl chloride (CH₃Cl) in the presence of a phase-transfer catalyst and an alkaline solution. vulcanchem.com This is followed by esterification of the remaining carboxylic acid group with methanol (B129727) to yield the final product. vulcanchem.com

Another example is the electrochemical synthesis of methyl 4-methoxy-4-(4-methoxyphenyl)butanoate . rsc.org This method involves the electrolysis of 1-(cyclopropylidenemethyl)-4-methoxybenzene (B3370857) in methanol, using an undivided cell with a graphite (B72142) anode and a nickel cathode. rsc.org The reaction proceeds via an oxidative C-C bond cleavage of the methylenecyclopropane (B1220202) starting material. rsc.org

The characterization of these derivatives is crucial for confirming their identity. Spectroscopic techniques are paramount in this process.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the carbon-hydrogen framework. For instance, in methyl 2-hydroxy-4-methoxybutanoate, distinct signals for the methoxy protons (δ 3.3–3.5 ppm) and the hydroxyl-bearing carbon (δ 70–75 ppm in ¹³C NMR) would be expected. vulcanchem.com

Infrared (IR) spectroscopy helps identify functional groups. The IR spectrum for methyl 2-hydroxy-4-methoxybutanoate would likely exhibit characteristic peaks for O-H stretching (~3200 cm⁻¹), ester C=O stretching (~1740 cm⁻¹), and methoxy C-O stretching (~1250 cm⁻¹). vulcanchem.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

These analytical methods, often used in combination, provide unambiguous structural confirmation of the newly synthesized functionalized methoxybutanoate derivatives. nih.govrsc.org

| Derivative | Precursor(s) | Key Synthesis Method | Characterization Techniques | Ref. |

| Methyl 2-hydroxy-4-methoxybutanoate | 2,4-Dihydroxybutanoic acid | Selective methylation followed by esterification | IR, ¹H NMR, ¹³C NMR | vulcanchem.com |

| Methyl 4-methoxy-4-(4-methoxyphenyl)butanoate | 1-(cyclopropylidenemethyl)-4-methoxybenzene | Electrochemical oxidative C-C bond cleavage | NMR, HRMS, GC-MS | rsc.org |

Stereochemical Aspects and Chiral Synthesis of Analogues (e.g., Methyl (2S,3R)-2-chloro-3-methoxybutanoate)

Stereochemistry plays a critical role in the functionality of many organic molecules, particularly in biological systems. The synthesis of specific stereoisomers of methoxybutanoate analogues is therefore of significant interest, especially in pharmaceutical development.

A key example is methyl (2S,3R)-2-chloro-3-methoxybutanoate , a chiral ester that serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its specific stereoconfiguration is crucial for its intended applications.

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, (2S,3R)-2-chloro-3-methoxybutanoic acid , with methanol. This reaction is often carried out under reflux conditions with an acid catalyst, such as sulfuric acid, to drive the reaction to completion and enhance the yield. The stereochemistry of the final product is dictated by the stereochemistry of the starting acid.

The importance of chirality is further underscored in the biosynthesis of lipopeptide antibiotics like daptomycin, which contain a (2S,3R)-3-methyl glutamate residue. nih.gov Studies have shown that the peptide synthetase enzyme is highly specific for the (2S,3R)-stereoisomer, highlighting the necessity of precise stereochemical control in the synthesis of bioactive molecules. nih.gov The synthesis of related chiral building blocks, such as 2-bromo-3-methoxybutanoic acid , is also important. This compound can be used to create chiral ionic liquids, which in turn are utilized as catalysts in asymmetric synthesis reactions to produce enantiomerically pure products.

| Chiral Analogue | IUPAC Name | Synthesis Highlight | Significance | Ref. |

| Methyl (2S,3R)-2-chloro-3-methoxybutanoate | methyl (2S,3R)-2-chloro-3-methoxybutanoate | Esterification of (2S,3R)-2-chloro-3-methoxybutanoic acid | Intermediate in pharmaceutical and agrochemical synthesis | |

| (2S,3R)-3-methyl glutamate | (2S,3R)-3-methyl-glutamic acid | Biosynthesized via stereospecific enzymatic methylation and transamination | Component of therapeutically relevant lipopeptide antibiotics | nih.gov |

Perfluorinated Derivatives and Their Transformations (e.g., F-methyl F-4-methoxybutanoate)

The replacement of hydrogen atoms with fluorine atoms can dramatically alter a molecule's properties, including its stability, lipophilicity, and metabolic resistance. The synthesis of perfluorinated derivatives of methyl 4-methoxybutanoate has been explored, leading to novel compounds with unique reactivity.

The direct fluorination of this compound using an aerosol reactor is a key method for producing its perfluorinated counterparts. researchgate.netresearchgate.net This process yields a mixture of F-methyl F-4-methoxybutanoate and F-4-methoxybutanoyl fluoride . researchgate.netresearchgate.net

These perfluorinated derivatives can undergo further transformations. For example, basic hydrolysis of the product mixture leads to the formation of sodium F-4-methoxybutanoate . researchgate.netresearchgate.net This salt can then be pyrolyzed to produce F-3-methoxy-1-propene , a valuable perfluorinated building block. researchgate.netresearchgate.net The synthesis of other fluorinated analogues, such as Methyl 4,4,4-trifluoro-3-methoxybutanoate , has also been documented, expanding the library of available fluorinated methoxybutanoate esters. alfa-chemistry.comalfa-chemistry.com The related compound, Perfluoro-4-methoxybutanoic acid , has been noted for its high chemical stability. vulcanchem.com

| Perfluorinated Derivative | Synthesis Method | Subsequent Transformation | Product of Transformation | Ref. |

| F-methyl F-4-methoxybutanoate | Aerosol direct fluorination of this compound | Basic hydrolysis | Sodium F-4-methoxybutanoate | researchgate.netresearchgate.net |

| F-4-methoxybutanoyl fluoride | Aerosol direct fluorination of this compound | Basic hydrolysis | Sodium F-4-methoxybutanoate | researchgate.netresearchgate.net |

| Sodium F-4-methoxybutanoate | Hydrolysis of perfluorinated ester/acyl fluoride | Pyrolysis | F-3-methoxy-1-propene | researchgate.netresearchgate.net |

Exploration of Bioactive Analogues and Medicinal Chemistry Relevance of Methoxybutanoate Esters

The methoxybutanoate scaffold is a recurring motif in molecules with interesting biological activities. By modifying this core structure, researchers aim to develop new therapeutic agents and probes to study biological processes.

Analogues of this compound are investigated for a range of potential pharmacological effects. For instance, compounds like methyl 4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoate are synthesized and screened for potential anti-inflammatory, antimicrobial, or antitumor activities. ontosight.ai The presence of aromatic groups and other substituents significantly influences the molecule's interaction with biological targets. ontosight.ai

The chiral intermediate methyl (2S,3R)-2-chloro-3-methoxybutanoate is not only a building block but is also investigated for its own bioactivity. Preliminary studies suggest it may have antimicrobial properties and the ability to inhibit certain enzymes, making it a candidate for further investigation in drug development. Similarly, the related bromo-analogue, 2-bromo-3-methoxybutanoic acid , has shown potential as an antimicrobial agent and enzyme inhibitor.

The functional groups on the butanoate chain are key to bioactivity. The hydroxyl and methoxy groups present in methyl 2-hydroxy-4-methoxybutanoate are common features in many bioactive molecules, including antioxidants and antibiotics. vulcanchem.com This makes such derivatives attractive as chiral building blocks for complex natural product synthesis. vulcanchem.com Furthermore, butanoate esters attached to sugar moieties, such as in (2,2,7,7-tetramethyltetrahydro-3aH-bis researchgate.netCurrent time information in Bangalore, IN.dioxolo[4,5-b:4',5'-d]pyran-5-yl)methyl butanoate , can serve as intermediates in the synthesis of biologically active glycosides, which have applications in medicinal chemistry. ontosight.ai

| Bioactive Analogue/Derivative | Potential Biological Activity | Medicinal Chemistry Relevance | Ref. |

| Methyl 4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoate | Anti-inflammatory, antimicrobial, antitumor | Lead compound for drug discovery | ontosight.ai |

| Methyl (2S,3R)-2-chloro-3-methoxybutanoate | Antimicrobial, enzyme inhibition | Precursor for bioactive compounds, potential therapeutic agent | |

| Methyl 2-hydroxy-4-methoxybutanoate | Antioxidant activity (inferred from structural motifs) | Chiral building block for antibiotics and other bioactive molecules | vulcanchem.com |

Applications and Industrial Relevance of Methyl 4 Methoxybutanoate in Chemical Synthesis

Role as a Synthetic Intermediate in Organic Synthesis

The reactivity of Methyl 4-methoxybutanoate allows it to serve as a foundational molecule for the construction of more complex chemical structures. Its bifunctional nature is key to its role as a versatile intermediate.

While not typically a direct ingredient in final products, this compound functions as a valuable precursor in the synthetic pathways leading to molecules of pharmaceutical and agrochemical interest. Its utility lies in its capacity to be transformed into other, more complex building blocks. For instance, it can serve as a starting material in the synthesis of compounds like methyl cyclopropanecarboxylate. smolecule.com The cyclopropane (B1198618) motif is a crucial structural element in a variety of biologically active molecules, including pyrethroid-class insecticides and certain pharmaceuticals. The ability to generate such valuable synthons from this compound underscores its importance in the development pipelines of these industries.

As a chemical building block, this compound provides a four-carbon chain with differentiated oxygen functionalities at either end. This arrangement is advantageous for constructing larger molecules with precise architectures. A notable synthetic application is its use as a starting material in a multi-step process to produce methyl cyclopropanecarboxylate. smolecule.com This transformation involves a series of chemical reactions that manipulate the methoxy (B1213986) and ester groups to facilitate an intramolecular cyclization, thereby forming the three-membered ring characteristic of the cyclopropane derivative. smolecule.com This pathway highlights how this compound can be strategically employed to introduce specific structural features into a target molecule.

Biomass Valorization and Biofuel Surrogate Studies

In the pursuit of a sustainable chemical industry, the conversion of biomass into valuable chemicals—a process known as biomass valorization—is of paramount importance. This compound is relevant in this context both as a potential product from biomass-derived intermediates and as a compound of interest in biofuel research.

This compound can be synthesized from γ-butyrolactone (GBL), a key platform chemical that can be derived from lignocellulosic biomass. The conversion process involves the acid-catalyzed ring-opening of the GBL lactone with methanol (B129727). nih.govresearchgate.net This reaction effectively transforms the cyclic ester into a linear methoxy ester. One documented laboratory-scale synthesis yields this compound in high purity through this method. chemicalbook.com In this procedure, GBL is reacted with methanol in the presence of a catalyst and a dehydrating agent to drive the reaction towards the formation of the open-chain product. chemicalbook.com This synthetic route represents a direct link between a renewable feedstock and a versatile chemical intermediate.

The table below summarizes the conditions for a reported synthesis of this compound from γ-butyrolactone.

| Reactant/Catalyst | Role | Conditions | Yield | Reference |

| γ-Butyrolactone | Starting Material | - | 80% | chemicalbook.com |

| Methanol | Reagent/Solvent | 4 mL per gram of GBL | 80% | chemicalbook.com |

| Trimethyl orthoformate | Dehydrating Agent | 1.9 equivalents | 80% | chemicalbook.com |

| Concentrated Sulfuric Acid | Catalyst | 1 mL per 10 mL of GBL | 80% | chemicalbook.com |

| Temperature | Reaction Parameter | 60 °C for 26 hours | 80% | chemicalbook.com |

Biodiesel fuel surrogates are simple molecules or well-defined mixtures designed to emulate the combustion behavior of real, more complex biodiesel fuels in research and modeling. Esters are the primary chemical class of interest for this purpose. While many simple methyl esters, such as methyl butanoate, have been extensively studied, research is expanding to include more complex structures that better represent the diversity of molecules found in next-generation biofuels.

A related compound, methyl 4-methoxypentanoate, which is derived from the biomass intermediate gamma-valerolactone (B192634) (GVL), has been identified as a potential liquid biofuel. researchgate.net By analogy, this compound, with its ether linkage and origin from the biomass-derived GBL, fits the profile of a potential advanced biofuel component or surrogate. The presence of the methoxy group can influence combustion properties like ignition delay and emissions. However, specific studies detailing the comprehensive assessment of this compound's combustion characteristics or its formal validation as a biodiesel surrogate are not prominent in the currently available literature.

Environmental Considerations and Degradation Pathways of Methoxybutanoate Esters

Atmospheric Oxidation and Lifetime Estimation

The primary removal process for many volatile organic compounds (VOCs) in the troposphere is through oxidation initiated by photochemically generated radicals. The most significant of these are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and chlorine (Cl) atoms. acs.org The rates of these reactions determine the atmospheric lifetime of the compound, which in turn influences its potential for long-range transport and its contribution to photochemical smog formation. rsc.org

Hydrogen abstraction from the ester molecule is the dominant initial reaction step. acs.org For Methyl 4-methoxybutanoate, this can occur at several positions along the carbon chain. The presence of the methoxy (B1213986) group introduces additional reaction sites.

Rate Constants and Lifetime Estimation:

To estimate the atmospheric lifetime of this compound, we can consider the rate constants for the reaction of OH radicals with similar esters. For instance, the rate constant for the reaction of OH radicals with methyl butanoate has been reported. researchgate.net Theoretical studies also provide insights into the reaction rates of esters with OH radicals. acs.org

The atmospheric lifetime (τ) of a compound with respect to its reaction with a specific radical can be calculated using the following equation:

τ = 1 / (k * [radical])

where 'k' is the rate constant of the reaction and '[radical]' is the average atmospheric concentration of the radical.

Based on data for analogous short-chain esters, the atmospheric lifetime of this compound is estimated to be on the order of days. This relatively short lifetime suggests that the compound is unlikely to persist in the atmosphere for long periods or undergo significant long-range transport. rsc.org

Interactive Data Table: Estimated Atmospheric Lifetime of this compound and Related Esters

| Compound | Oxidant | Estimated Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |

| This compound | OH | ~3 x 10⁻¹² (estimated) | ~3-4 days |

| Methyl butanoate | OH | 2.42 x 10⁻¹² | ~4.8 days researchgate.net |

| Isoamyl acetate (B1210297) | OH | 6.96 x 10⁻¹² | ~1.6 days acs.org |

| Isoamyl acetate | Cl | 1.27 x 10⁻¹⁰ | ~1.1 days (in marine areas) acs.org |

Note: The rate constant and lifetime for this compound are estimations based on structurally similar compounds. The lifetime is calculated assuming an average global OH concentration of 1 x 10⁶ molecules/cm³ and a Cl atom concentration of 1 x 10⁵ atoms/cm³ for marine environments.

Biodegradation Pathways and Environmental Fate

Once deposited from the atmosphere into terrestrial or aquatic environments, the fate of methoxybutanoate esters is governed by a combination of abiotic and biotic degradation processes. chemsafetypro.comresearchgate.net

Abiotic Degradation:

Hydrolysis is a key abiotic degradation pathway for esters. cabidigitallibrary.org In this process, the ester linkage is cleaved by water to yield the corresponding carboxylic acid and alcohol. researchgate.net For this compound, hydrolysis would produce 4-methoxybutanoic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. While generally a slow process for many esters at neutral pH, it can be more significant under acidic or basic conditions. cabidigitallibrary.org

Biotic Degradation:

Biodegradation by microorganisms is expected to be a significant removal mechanism for methoxybutanoate esters in soil and water. chemsafetypro.com Esters are generally considered to be biodegradable. epa.gov The process is typically initiated by esterase enzymes, which catalyze the hydrolysis of the ester bond. researchgate.net

Following the initial hydrolysis, the resulting 4-methoxybutanoic acid and methanol are further metabolized by microorganisms. Methanol can be utilized as a carbon and energy source by a wide variety of microbes. The degradation pathway for 4-methoxybutanoic acid would likely proceed through beta-oxidation or other common metabolic routes for short-chain fatty acids, ultimately leading to the formation of carbon dioxide and water under aerobic conditions.

Studies on the biodegradation of other short-chain alkyl esters have shown that they can be readily utilized by soil and sewage microorganisms. researchgate.net For example, research on the biodegradation of phthalate (B1215562) esters has demonstrated their breakdown by various bacteria. d-nb.info The degradation of short-chain alkyl sulphates is also initiated by enzymatic hydrolysis. researchgate.net While specific studies on this compound are scarce, the general principles of ester biodegradation suggest it would not persist in environments with active microbial populations.

Future Research Directions and Emerging Trends in Methyl 4 Methoxybutanoate Chemistry

Integration of Machine Learning and Artificial Intelligence in Chemical Research of Methyl 4-methoxybutanoate

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving it from manual efforts to a new paradigm of automation and predictive science. ijsetpub.com These technologies offer the potential to accelerate the discovery and optimization of molecules like this compound with unprecedented speed and accuracy. ijsetpub.com

Key research directions include:

Predictive Modeling of Properties: AI algorithms, particularly deep learning and graph neural networks, can be trained on existing chemical datasets to predict the physicochemical properties, spectral data, and even the biological activity of esters. ijsetpub.comnih.gov For this compound, this could enable rapid screening for new applications without the need for extensive empirical testing. For instance, ML models are already used to predict fuel properties like cetane and octane (B31449) numbers for various compounds, a technique that could be applied to assess its potential as a biofuel additive. bham.ac.uk

Synthesis Route Optimization: One of the most promising applications of AI is in retrosynthesis planning. chemcopilot.com AI-powered platforms can predict viable and efficient synthetic routes for target molecules by analyzing vast databases of chemical reactions. ijsetpub.comchemcopilot.com This could lead to the discovery of novel, more efficient, or more sustainable pathways to this compound, potentially reducing the number of steps, improving yield, and minimizing byproducts. mdpi.com

Reaction Condition Optimization: Machine learning models can optimize reaction conditions (e.g., temperature, pressure, catalyst choice, solvent) to maximize product yield and purity. mdpi.com By running a limited number of experiments and feeding the results back into an algorithm, an autonomous research robot could efficiently determine the optimal conditions for the synthesis of this compound. nih.gov This data-driven approach reduces waste and accelerates the development timeline for industrial-scale production. ijsetpub.com

The table below summarizes potential applications of AI and ML in the study of this compound.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict solubility in green solvents, flash point, and biodegradability. | Accelerate screening for applications in sustainable formulations. |

| Synthesis Design | Propose novel retrosynthetic pathways from renewable feedstocks. | Identify more economical and environmentally friendly production routes. |

| Process Optimization | Optimize catalyst selection and reaction conditions for esterification or etherification steps. | Increase reaction yield, reduce energy consumption, and minimize waste. mdpi.com |

| High-Throughput Screening | Virtually screen this compound and its derivatives for specific receptor binding. | Identify potential new applications in pharmacology or agrochemistry. mq.edu.au |

Sustainable Synthesis and Green Chemistry Approaches

In line with the twelve principles of green chemistry, future research will increasingly focus on developing sustainable and environmentally benign methods for synthesizing this compound. reagent.co.uk This involves a shift away from petrochemical feedstocks and hazardous reagents towards renewable resources and cleaner catalytic processes. reagent.co.ukhilarispublisher.com

Key research directions include:

Renewable Feedstock Utilization: A major goal is to produce platform chemicals from lignocellulosic biomass instead of fossil fuels. reagent.co.ukresearchgate.net Research has shown that related compounds, such as methyl 2-hydroxy-4-methoxybutanoate, can be synthesized from hemicellulosic sugars using Sn-Beta zeolite catalysts. researchgate.netacs.org This suggests a promising pathway for producing the butanoate backbone from renewable carbohydrates. acs.org Similarly, gamma-valerolactone (B192634) (GVL), another biomass-derived platform chemical, has been successfully converted to methyl 4-methoxypentanoate, demonstrating the feasibility of creating methoxy (B1213986) esters from bio-based sources. researchgate.net

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and efficient route for synthesis under mild conditions. jocpr.comrsc.org Lipases, for example, are commonly used for the esterification of fatty acids. Future work could explore engineered enzymes or whole-cell biocatalysts for the specific production of this compound. nih.govmdpi.com Advances in protein engineering and recombinant DNA technology can improve enzyme stability and efficiency, making biocatalytic processes more economically viable for industrial applications. nih.govmdpi.com